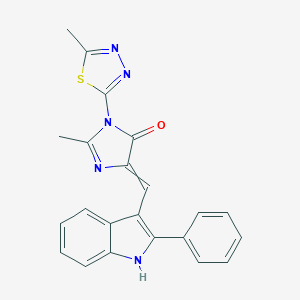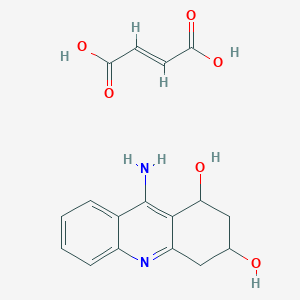
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as "Tetrahydroaminoacridine" or "THA," and it has been found to have several biochemical and physiological effects.
Mechanism Of Action
THA works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, THA can increase the levels of acetylcholine in the brain, which can improve cognitive function. THA has also been found to have antioxidant properties, which can help to protect neurons from oxidative damage.
Biochemical And Physiological Effects
THA has several biochemical and physiological effects, including cholinesterase inhibitory activity, antioxidant activity, and neuroprotective properties. It has been found to improve cognitive function in patients with Alzheimer's disease and may have potential applications in the treatment of Parkinson's disease.
Advantages And Limitations For Lab Experiments
THA has several advantages for use in lab experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function. However, THA also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on THA, including its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to determine the optimal dosage and administration of THA and to evaluate its safety and efficacy in clinical trials. Additionally, research is needed to identify potential side effects and drug interactions associated with THA.
Synthesis Methods
The synthesis of THA can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde. Another method involves the reduction of acridine to 1,2,3,4-tetrahydroacridine, which is then treated with ammonia to produce THA.
Scientific Research Applications
THA has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. It has been found to have cholinesterase inhibitory activity, which can help to improve cognitive function in patients with Alzheimer's disease. THA has also been found to have antioxidant and neuroprotective properties, which may be useful in the treatment of Parkinson's disease.
properties
CAS RN |
144526-55-6 |
|---|---|
Product Name |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
Molecular Formula |
C13H14N2O2.C4H4O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WAZZBFXYBGSMNZ-WLHGVMLRSA-N |
Isomeric SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
synonyms |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



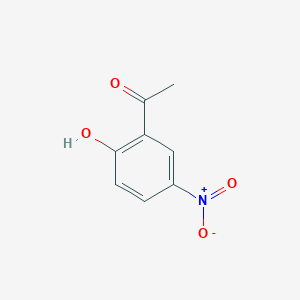
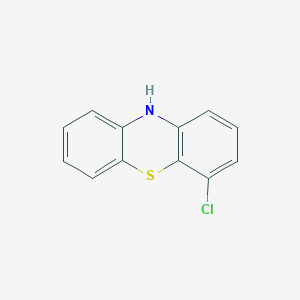
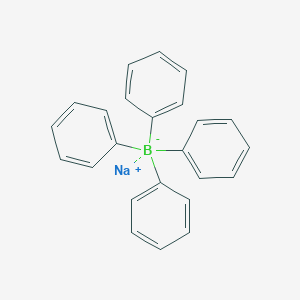
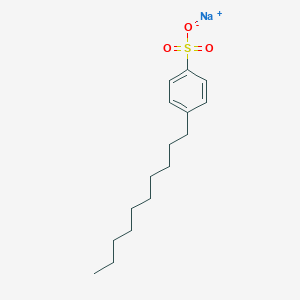
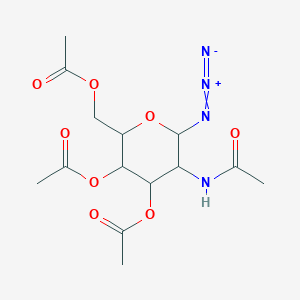
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
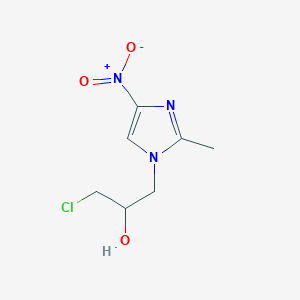
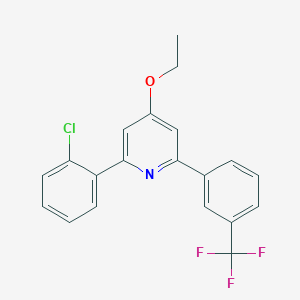
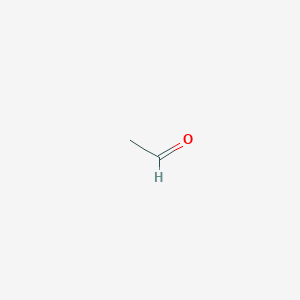
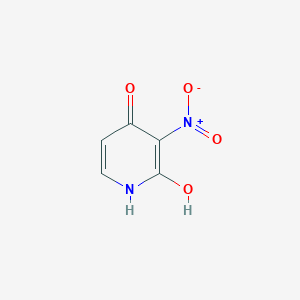
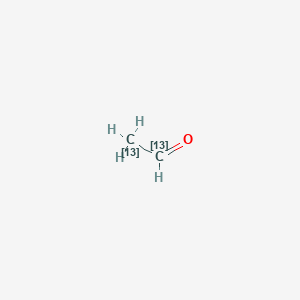
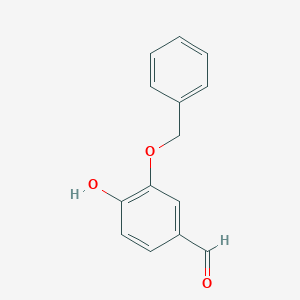
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
